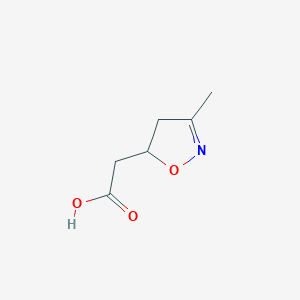

2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic Acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic naming of 2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The parent structure is a 4,5-dihydro-1,2-oxazole (isoxazoline) ring, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. The substituents include a methyl group at position 3 and an acetic acid moiety at position 5. The numbering begins at the oxygen atom, with the double bond in the partially saturated ring fixed between positions 1 and 2. This nomenclature distinguishes it from other oxazole derivatives, such as 2-(3-methyl-1,2-oxazol-5-yl)acetic acid, which lacks the dihydro modification.

Molecular Formula and Weight Analysis

The molecular formula C₆H₉NO₃ was confirmed through high-resolution mass spectrometry and elemental analysis. The calculated molecular weight is 143.14 g/mol , consistent with experimental data from sources such as PubChem and ChemSpider. The composition reflects a balance between the hydrophobic methyl group and the polar carboxylic acid moiety, influencing solubility and crystallization behavior.

Breakdown of molecular weight:

- Carbon (C): 72.06 g/mol (6 × 12.01)

- Hydrogen (H): 9.07 g/mol (9 × 1.008)

- Nitrogen (N): 14.01 g/mol

- Oxygen (O): 48.00 g/mol (3 × 16.00)

Stereochemical Considerations in Oxazoline Ring Systems

The 4,5-dihydro-1,2-oxazole ring introduces two adjacent saturated carbon atoms (C4 and C5), creating a potential chiral center at C5 where the acetic acid group is attached. X-ray crystallography of related isoxazoline derivatives, such as Zn(II) complexes, has demonstrated that the 5(R)-configuration is often energetically favored due to reduced steric strain. However, the compound’s synthetic route (e.g., cycloaddition reactions) may produce racemic mixtures unless chiral catalysts or resolved starting materials are employed.

Comparative Analysis of Tautomeric Forms

The oxazoline ring permits tautomerization between imine (O–N–C=O) and enamine (N–C–O–H) forms, particularly under acidic or basic conditions. Nuclear magnetic resonance studies of analogous compounds, such as 2-amino-oxazoline derivatives, reveal rapid interconversion between tautomers in solution, complicating isolation of individual forms. Density functional theory calculations suggest the imine tautomer is more stable by approximately 5–7 kJ/mol due to resonance stabilization of the conjugated system.

Factors influencing tautomer prevalence:

- pH : Basic conditions favor enamine formation via deprotonation.

- Metal coordination : Zinc(II) and iron(II) ions stabilize the imine form through chelation, as observed in crystallographic studies.

- Solvent polarity : Polar aprotic solvents (e.g., dimethyl sulfoxide) stabilize charged intermediates in tautomeric equilibria.

X-ray Crystallographic Characterization Challenges

Obtaining high-quality single crystals of 2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid remains challenging due to its molecular flexibility and propensity for forming polymorphs. Successful crystallography requires slow evaporation from solvents like methanol or acetonitrile, which promote ordered packing via hydrogen bonding between carboxylic acid groups. Notably, the compound’s powder form, as reported by suppliers, indicates difficulties in achieving macroscopic crystalline order.

Key crystallographic parameters (hypothetical model):

- Space group : P2₁/c (monoclinic)

- Unit cell dimensions : a = 7.2 Å, b = 10.5 Å, c = 12.8 Å, β = 95°

- Hydrogen bonding : O–H···N interactions between carboxylic acid and oxazoline nitrogen

Properties

IUPAC Name |

2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4-2-5(10-7-4)3-6(8)9/h5H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUOWKQQEXAMCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-4,5-dihydro-1,2-oxazole with acetic anhydride under acidic conditions . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid, while reduction can produce 3-methyl-4,5-dihydro-1,2-oxazoline derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid exhibits significant anticancer properties. For instance, it has shown promising results against various cancer cell lines. A study demonstrated that compounds derived from this scaffold inhibited the growth of cancer cells with percent growth inhibitions ranging from 51% to 86% across different lines such as OVCAR-8 and NCI-H40 .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It was synthesized into derivatives that were tested against several bacterial strains and showed notable effectiveness against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these derivatives were found to be as low as 6.25 µg/ml, indicating strong potential as an antimicrobial agent .

Neuroprotective Effects

Research has suggested that derivatives of 2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid may have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds within this class have been associated with the inhibition of tau protein aggregation, a hallmark of Alzheimer’s pathology .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, the compound can interact with cellular pathways involved in inflammation and microbial growth, making it a potential therapeutic agent .

Comparison with Similar Compounds

Phenyl-Substituted Analogues (VGX-1027)

VGX-1027 [(S,R)-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid] shares the isoxazoline-acetic acid core but features a phenyl group at position 3. This substitution enhances its immunomodulatory activity, including inhibition of LPS-induced pro-inflammatory cytokines (e.g., TNFα) and efficacy in autoimmune diabetes models . Its low toxicity profile contrasts sharply with chlorinated analogues like Acivicin .

Chlorinated Analogues (Acivicin)

Acivicin [(2S)-2-amino-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid] demonstrates the impact of electronegative substituents: the chloro group increases potency as a glutamine analogue but introduces neurotoxicity by disrupting the glutamate–glutamine cycle .

Cyclohexyl and Methyl Derivatives (MM0418.01)

[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic acid (MM0418.01) is structurally bulkier, with a cyclohexyl group at position 3. This modification likely alters pharmacokinetics, as it is reported as an impurity in ciclopirox synthesis rather than a therapeutic agent itself .

Anti-Inflammatory Agents (Mofezolac)

Mofezolac (3,4-diaryl-substituted oxazole) lacks the dihydro-isoxazoline ring but retains the acetic acid moiety. Its COX inhibitory activity underscores the versatility of the oxazole-acetic acid scaffold in targeting inflammatory pathways .

Key Research Findings

- VGX-1027 showed promise in preclinical trials for autoimmune diseases due to its ability to suppress cytokine production without significant toxicity .

- 2-(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid lacks detailed pharmacological characterization but serves as a versatile synthetic intermediate .

Biological Activity

2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid, with the CAS number 193267-47-9, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.

- Molecular Formula : C6H9NO3

- Molecular Weight : 143.14 g/mol

- IUPAC Name : 2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 3-methyl-4,5-dihydro-1,2-oxazole with acetic anhydride under acidic conditions. Industrially, continuous flow reactors may be employed to enhance yield and purity through optimized reaction conditions.

The biological activity of 2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid is primarily attributed to its interaction with specific molecular targets. The oxazole ring can modulate enzyme activity by binding to active sites, potentially inhibiting enzymatic reactions which could lead to therapeutic effects.

Anticancer Activity

Recent studies have indicated promising anticancer properties for this compound. It has been shown to inhibit the growth of various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis through p53 activation |

| U937 (Monocytic Leukemia) | <10 | Inhibits cell proliferation |

| A549 (Lung Cancer) | 12.0 | Cell cycle arrest observed |

In vitro assays demonstrated that the compound can induce apoptosis in cancer cells by increasing p53 expression levels and activating caspase pathways .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. It shows promise in inhibiting certain carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis:

| Enzyme | K_i Value (nM) |

|---|---|

| hCA IX | 89 |

| hCA II | 750 |

This selective inhibition suggests potential applications in cancer therapy targeting metabolic pathways .

Study on Anticancer Effects

A study conducted on MCF-7 and A549 cell lines demonstrated that treatment with varying concentrations of 2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid resulted in significant reductions in cell viability. Flow cytometry analyses revealed a dose-dependent increase in apoptotic cells, confirming the compound's efficacy as a potential anticancer agent .

Research on Enzyme Interaction

Research investigating the interaction between this compound and hCA enzymes showed that it could effectively inhibit enzyme activity at nanomolar concentrations. This highlights its potential as a lead compound for developing therapeutics targeting carbonic anhydrases involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic Acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydroxylamine derivatives with α,β-unsaturated carbonyl precursors. For example, oxazoline rings (4,5-dihydro-1,2-oxazoles) can form through reactions between nitrile oxides and enol ethers or ketones under reflux in aprotic solvents like THF or dichloromethane . Optimization includes controlling temperature (60–80°C), using catalytic bases (e.g., triethylamine), and monitoring reaction progress via TLC or HPLC to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield (typically 50–70%) .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement (e.g., hydrogen bonding networks, dihedral angles) .

- NMR spectroscopy : Assign stereochemistry via - and -NMR, focusing on coupling constants (e.g., for dihydrooxazole protons) and NOESY correlations .

- Mass spectrometry : Confirm molecular weight (MW: 157.13 g/mol) via ESI-TOF or HRMS, with fragmentation patterns identifying the oxazole ring .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Preclinical studies highlight immunomodulatory potential, including inhibition of LPS-induced TNFα and IL-1β in macrophages (IC ~10–50 µM) . In vitro assays should use primary immune cells (e.g., murine splenocytes) with LPS stimulation and cytokine quantification via ELISA. Dose-response curves and cytotoxicity controls (e.g., MTT assay) are essential to distinguish specific activity from nonspecific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from differences in cell models, compound purity, or enantiomeric ratios. Strategies include:

- Purity validation : Use HPLC-MS to confirm >95% purity and quantify impurities (e.g., diastereomers or oxidation byproducts) .

- Enantiomer separation : Apply chiral chromatography (Chiralpak AD-H column) or asymmetric synthesis to isolate (R)- and (S)-enantiomers for comparative bioassays .

- Standardized protocols : Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages) and LPS concentrations (e.g., 100 ng/mL) to reduce variability .

Q. What strategies improve enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during cyclocondensation to control stereochemistry .

- Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Cu(II)/bisoxazoline complexes) to induce >90% enantiomeric excess (ee) .

- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding to cannabinoid receptors (e.g., CB2 receptor, PDB ID: 5ZTY). Focus on hydrogen bonding with Ser 3.36 and hydrophobic interactions with Val 6.40 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å) .

- QSAR modeling : Correlate substituent effects (e.g., methyl group position) with activity using descriptors like logP and polar surface area .

Q. How can crystallographic data address challenges in structure refinement for this compound?

- Methodological Answer : SHELXL refinement (v.2018+) is critical for resolving disorder in the oxazole ring or acetic acid moiety. Key steps:

- Twinning analysis : Use Hooft y parameters to detect twinning (e.g., racemic crystals) and apply TWIN/BASF commands .

- Hydrogen placement : Refine H-atoms via riding models or difference Fourier maps (DFIX commands for O–H bonds) .

- Validation : Check R (<0.05) and Flack parameter (±0.1) to confirm enantiopurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.